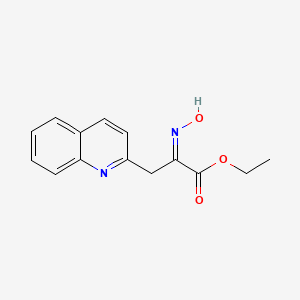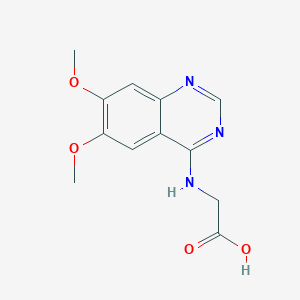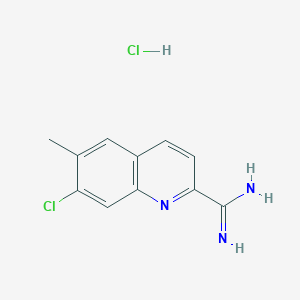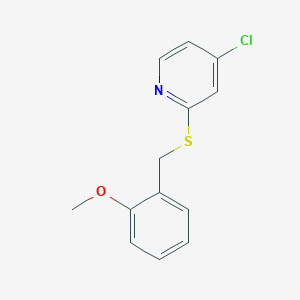
ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a hydroxyimino group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate typically involves the esterification of (2Z)-3-bromopropenoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (2Z) isomer. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvent: Ethanol or other suitable organic solvents
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base catalyst.
Major Products Formed
Oxidation: Oxime derivatives
Reduction: Amine derivatives
Substitution: Various ester or amide derivatives
Aplicaciones Científicas De Investigación
Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the quinoline ring can interact with various enzymes and receptors, modulating their functions.
Comparación Con Compuestos Similares
Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure lacking the ester and hydroxyimino groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinolinic acid: A neuroactive compound with a carboxylic acid group instead of an ester.
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(17)13(16-18)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8,18H,2,9H2,1H3/b16-13- |
Clave InChI |
CTVQLBFIRMEBNQ-SSZFMOIBSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\O)/CC1=NC2=CC=CC=C2C=C1 |
SMILES canónico |
CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)


![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)







![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)

